

Technical Guide: Spectroscopic Profiling of 6-(Furan-2-yl)pyrimidin-4-ol

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Compound of Interest

Compound Name: 6-(Furan-2-yl)pyrimidin-4-ol

CAS No.: 1105195-58-1

Cat. No.: B2759887

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Introduction & Structural Dynamics

The compound **6-(Furan-2-yl)pyrimidin-4-ol** ($C_8H_6N_2O_2$) represents a hybrid pharmacophore combining a

-excessive furan ring with a

-deficient pyrimidine core. This electronic "push-pull" system creates unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR).

Tautomeric Equilibrium

A critical prerequisite for accurate spectroscopic analysis is understanding the tautomeric state. While often named as an "-ol" (enol), this species exists predominantly as the 6-(Furan-2-yl)pyrimidin-4(3H)-one (keto form) in the solid state and in polar aprotic solvents (DMSO, DMF).

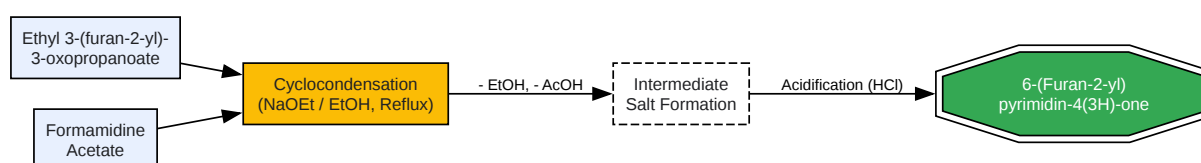
- Enol Form: Favored in rare cases of specific solvation or high temperature.
- Keto Form (Lactam): Thermodynamically dominant due to the stability of the amide-like resonance (N-C=O).

Implication for Analysts:

- IR: Expect a carbonyl (C=O) stretch, not just a broad O-H.
- NMR: Expect a broad downfield N-H signal (~12-13 ppm) rather than a sharp O-H.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying common impurities (solvent peaks, unreacted starting materials). The standard route involves the condensation of ethyl 3-(furan-2-yl)-3-oxopropanoate with formamidine acetate.



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Figure 1: Synthetic pathway for the target scaffold.^{[1][2][3][4][5]} Note that residual ethanol or acetic acid are common spectroscopic contaminants.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic signature for 6-substituted pyrimidin-4(3H)-ones in DMSO-d₆.

H NMR (400 MHz, DMSO-d₆)

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Insight
12.60 - 12.90	Broad Singlet (br s)	1H	NH (N3)	Characteristic of the lactam tautomer; disappears with D ₂ O shake.
8.15 - 8.25	Singlet (s)	1H	H-2 (Pyrimidine)	Deshielded by two flanking nitrogens; key diagnostic for the pyrimidine ring.
7.90 - 7.95	Doublet (d)	1H	H-5' (Furan)	-proton of furan; most deshielded furan proton due to oxygen proximity.
7.35 - 7.45	Doublet (d)	1H	H-3' (Furan)	-proton; exhibits coupling (Hz) with H-4'.
6.80 - 6.90	Singlet (s)	1H	H-5 (Pyrimidine)	Upfield shift due to conjugation with the electron-rich furan ring.
6.65 - 6.75	Doublet of Doublets (dd)	1H	H-4' (Furan)	-proton; typically shows coupling to both H-3' and H-5'.

Critical Analysis:

- Solvent Effect: In CDCl_3 (if soluble), the NH peak may shift upfield or broaden into the baseline. DMSO is preferred for sharp resolution of the NH.
- Coupling Constants (): The furan ring typically displays
Hz and
Hz.

C NMR (100 MHz, DMSO-d_6)

Shift (, ppm)	Carbon Type	Assignment	Electronic Environment
162.0 - 164.0	Quaternary (C=O)	C-4	Carbonyl carbon of the pyrimidinone.
156.0 - 158.0	Quaternary	C-6	Ipsso carbon linked to the furan ring.
148.0 - 150.0	Methine (CH)	C-2	Highly deshielded carbon between two nitrogens.
145.0 - 147.0	Methine (CH)	C-5' (Furan)	-carbon of furan.
144.0 - 146.0	Quaternary	C-2' (Furan)	Connection point to pyrimidine.
114.0 - 116.0	Methine (CH)	C-3' (Furan)	-carbon of furan.
112.0 - 113.0	Methine (CH)	C-4' (Furan)	-carbon of furan.
103.0 - 105.0	Methine (CH)	C-5	Pyrimidine C-5; significantly shielded by resonance from furan.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and confirms the tautomeric state (Solid state, KBr pellet or ATR).

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3100 - 2800	Broad, Medium	N-H Stretch	Often overlaps with C-H stretches; broadness indicates H-bonding in the crystal lattice (dimer formation).
1660 - 1690	Strong	C=O Stretch	Amide I band. Confirms the keto tautomer. An -OH stretch would be sharper and higher (>3300) if enol were dominant.
1580 - 1610	Medium/Strong	C=N / C=C	Skeletal vibrations of the pyrimidine and furan rings.
1250 - 1300	Medium	C-N Stretch	Amide II/III mixed modes.
740 - 760	Strong	C-H Bend	Out-of-plane bending, characteristic of aromatic systems (furan).

Mass Spectrometry (MS)

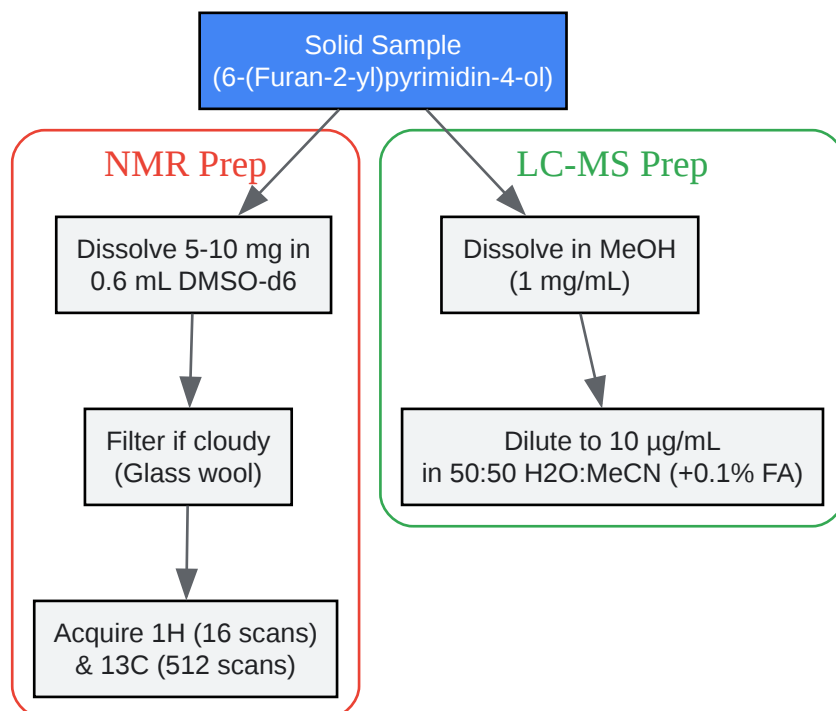
- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Molecular Formula: C₈H₆N₂O₂

- Exact Mass: 162.04

m/z (Mass-to-Charge)	Ion Type	Interpretation
163.05		Protonated molecular ion (ESI base peak).
162.04		Molecular ion (EI).
134.0		Loss of Carbon Monoxide (characteristic of pyrimidinones and furans).
107.0	Fragment	Cleavage of the pyrimidine ring (Retro-Diels-Alder type fragmentation).

Experimental Validation Protocol

To ensure the integrity of the data presented above, the following protocol should be used for sample preparation.



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Figure 2: Standardized sample preparation workflow for spectroscopic validation.

Troubleshooting Common Anomalies

- **Missing NH Peak:** If the sample is "wet" (contains H₂O), the NH proton at ~12.8 ppm may exchange rapidly and broaden into the baseline. Solution: Dry the sample under vacuum or add a molecular sieve to the NMR tube.
- **Extra Doublets:** Check for the presence of unreacted ethyl furoylacetate. Look for an ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

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